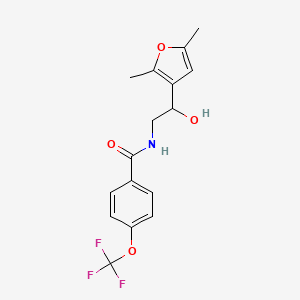

![molecular formula C11H12ClNO2S B2394548 3-アミノベンゾ[b]チオフェン-2-カルボン酸エチルエステル塩酸塩 CAS No. 1956321-92-8](/img/structure/B2394548.png)

3-アミノベンゾ[b]チオフェン-2-カルボン酸エチルエステル塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

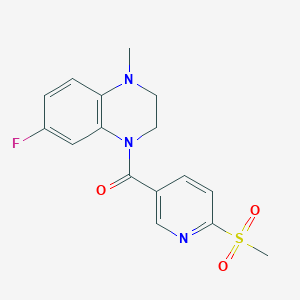

Ethyl 3-aminobenzo[b]thiophene-2-carboxylate is a compound that has been used in the synthesis of a ratiometric Schiff base fluorescent sensor . This sensor, referred to as R, has been shown to exhibit a highly sensitive and selective ratiometric response to In3+ in DMF/H2O tris buffer solution .

Molecular Structure Analysis

The molecular structure of Ethyl 3-aminobenzo[b]thiophene-2-carboxylate allows it to form a complex with In3+ at a ratio of 1:2 . This complexation is key to its function as a sensor.科学的研究の応用

In3+およびPb2+認識のための蛍光センサー

インジウム検出の重要性

鉛検出と健康への影響

作用機序

Target of Action

The primary targets of Ethyl 3-aminobenzo[b]thiophene-2-carboxylate hydrochloride are In3+ and Pb2+ ions . These ions are recognized by the compound, which acts as a ratiometric Schiff base fluorescent sensor .

Mode of Action

The compound interacts with its targets (In3+ and Pb2+ ions) through a colorimetric/fluorescent dual-channel response . It exhibits a highly sensitive and selective ratiometric response to In3+ in DMF/H2O tris buffer solution . More importantly, it can distinguish In3+ from Ga3+ and Al3+ in less than 5 minutes .

Biochemical Pathways

The response mechanism of the compound to In3+ can be explained by photo-induced electron transfer (PET) and intramolecular charge transfer (ICT) mechanisms . These mechanisms are based on Gaussian theory calculations .

Pharmacokinetics

The compound exhibits a good linear correlation with the concentration of In3+ in the 5–25 μM range and the limit of detection for In3+ was found to be 8.36×10 –9 M . It also displayed a linear relationship to micromolar concentrations (0-50 μM) of Pb2+ and recognized Pb2+ in a ratiometric response with a detection limit of 8.3×10 –9 M .

Result of Action

The compound forms a complex with In3+ at a ratio of 1:2 with a complexation constant of 8.24×10 9 M2 . This results in a gradual decrease in fluorescence emission intensity at 420 nm and a gradual increase at 480 nm .

Action Environment

The compound can be used for the detection of indium in tap water with satisfactory recoveries . This suggests that the compound’s action, efficacy, and stability are influenced by environmental factors such as the presence of other ions and the pH of the solution.

Safety and Hazards

将来の方向性

The sensor R, derived from Ethyl 3-aminobenzo[b]thiophene-2-carboxylate, has potential for use in the detection of indium in tap water, with satisfactory recoveries . It also displayed a linear relationship to micromolar concentrations (0-50 μM) of Pb2+ and recognized Pb2+ in a ratiometric response . This suggests potential future applications in the detection of these ions.

生化学分析

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins, potentially influencing biochemical reactions

Cellular Effects

It is believed that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

ethyl 3-amino-1-benzothiophene-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S.ClH/c1-2-14-11(13)10-9(12)7-5-3-4-6-8(7)15-10;/h3-6H,2,12H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMNCGTQRJRVQHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2S1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/no-structure.png)

![N-[(2-methoxy-5-methylphenyl)methyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2394466.png)

![[(2-Chloro-4-fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2394467.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2394469.png)

![3-chloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2394474.png)

![N~1~-(3-fluorophenyl)-2-{4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2394485.png)

![N-(4-isopropoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2394486.png)